Biricodar
概要
準備方法
ビリコダールの合成経路には、ピペコリン酸誘導体の調製が含まれます。特定の反応条件や工業的製造方法は、公的資料では広く公開されていません。 ビリコダールは、エステル結合やアミド結合の形成を含む一連の化学反応によって合成されていることが知られています .
化学反応解析
ビリコダールは、次のようなさまざまな化学反応を受けます。
酸化と還元: これらの反応は、分子内の官能基を修飾するために不可欠です。
置換反応: これらの反応で一般的に使用される試薬には、ハロゲンと求核剤が含まれます。
科学研究の用途
ビリコダールには、いくつかの科学研究の用途があります。
化学: 薬剤耐性のメカニズムと、癌細胞における排出ポンプの役割を研究するために使用されます。
生物学: ビリコダールは、多剤耐性に関連する細胞プロセスを理解するのに役立ちます。
化学反応の分析
Biricodar undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: This reaction can break down this compound into its constituent parts under acidic or basic conditions.
科学的研究の応用
Biricodar has several scientific research applications:
Chemistry: It is used to study the mechanisms of drug resistance and the role of efflux pumps in cancer cells.
Biology: this compound helps in understanding the cellular processes involved in multidrug resistance.
作用機序
ビリコダールは、細胞膜の薬剤排出ポンプであるP-糖タンパク質(Pgp)と多剤耐性タンパク質1(MRP-1)に直接結合することで効果を発揮します。この結合はこれらの活性を阻害し、細胞内への細胞毒性薬剤の蓄積と保持が増加します。 その結果、ビリコダールは腫瘍細胞の化学療法剤に対する感受性を回復させます .
類似化合物との比較
ビリコダールは、以下のような他の化学増感剤と比較されます。
シクロスポリンA: 免疫抑制効果とPgpを阻害する能力で知られています。
PSC 833: 免疫抑制効果のないシクロスポリンアナログ。
ベラパミル: カルシウムチャネルブロッカーで、Pgpも阻害します。
R-ベラパミル: ベラパミルのエナンチオマーで、同様の特性を持っています
ビリコダールは、PgpとMRP-1の両方を阻害する能力がユニークであり、多剤耐性の広スペクトルモジュレーターとなっています .
生物活性
Biricodar, also known as VX-710 or Incel, is a pipecolinate derivative that functions as a modulator of multidrug resistance (MDR) proteins, particularly P-glycoprotein (Pgp) and multidrug-resistance-associated protein 1 (MRP1). This compound has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing drug retention and sensitivity.
This compound operates primarily through the inhibition of efflux transporters that are responsible for the cellular export of various drugs. By blocking these transporters, this compound facilitates the accumulation of chemotherapeutics within tumor cells, counteracting the effects of drug resistance commonly observed in cancer therapy. The compound has been shown to modulate several key transporters:
- P-glycoprotein (ABCB1) : A well-known efflux pump that extrudes a wide range of anticancer drugs.
- Multidrug-resistance-associated protein 1 (MRP1) : Another critical transporter involved in drug resistance.
- Breast cancer resistance protein (BCRP) : Associated with resistance to a variety of chemotherapeutic agents.
Phase II Trials
A significant study evaluated this compound in combination with paclitaxel for women with advanced ovarian cancer refractory to prior paclitaxel therapy. The trial aimed to assess safety, tolerability, pharmacokinetics, and efficacy. Key findings included:
- Dosing : Patients received 120 mg/m²/h of this compound via continuous infusion followed by 80 mg/m² of paclitaxel.
- Efficacy : The combination treatment showed improved response rates compared to historical controls, suggesting that this compound effectively restores sensitivity to paclitaxel in resistant tumors .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances the retention and cytotoxicity of various chemotherapeutics in cell lines overexpressing MDR proteins. For instance:
- Mitoxantrone and Doxorubicin : this compound increased drug retention in cells expressing Pgp and MRP1, leading to enhanced cytotoxic effects .
- Flow Cytometry Analysis : High-throughput flow cytometry was utilized to evaluate the dose-response relationship of this compound on drug retention, confirming its role in inhibiting drug efflux .
Data Tables
The following table summarizes key findings from clinical trials involving this compound:
Study Type | Drug Combination | Patient Population | Key Findings |
---|---|---|---|
Phase II Trial | This compound + Paclitaxel | Advanced ovarian cancer patients | Improved response rates; restored drug sensitivity |
In Vitro Study | Various Chemotherapeutics | Cell lines overexpressing MDR | Increased drug retention; enhanced cytotoxicity |
Phase I/II Trial | This compound + Doxorubicin | Anthracycline-resistant sarcoma | Evaluated safety; low response rates expected |
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific patient populations:
- Ovarian Cancer : In a cohort of women with recurrent ovarian cancer, those treated with this compound showed a notable increase in progression-free survival compared to those receiving chemotherapy alone.
- Soft Tissue Sarcoma : A study demonstrated that patients with anthracycline-resistant soft tissue sarcoma benefited from this compound treatment, showing partial responses in some cases despite previous treatment failures .
特性
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWPQOFHSAKRR-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893944 | |
Record name | Biricodar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vertex’s research shows that biricodar dicitrate can enhance the accumulation of chemotherapy agents in tumor cells by blocking the drug pumps P-gp and MRP, and that it is capable of restoring the sensitivity of tumors to treatment with chemotherapeutic agents. | |
Record name | Biricodar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
159997-94-1 | |
Record name | Biricodar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159997-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biricodar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159997941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biricodar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Biricodar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIRICODAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KG76X4KJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。